4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine
Description
Properties
Molecular Formula |
C8H8Cl2FN3O |
|---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
4-(4,6-dichloro-5-fluoropyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C8H8Cl2FN3O/c9-6-5(11)7(10)13-8(12-6)14-1-3-15-4-2-14/h1-4H2 |
InChI Key |
ALVUPDSMBZYQSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=N2)Cl)F)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The 2-position chlorine atom on 4,6-dichloro-5-fluoropyrimidine (CAS 213265-83-9) undergoes SNAr with morpholine, facilitated by the electron-withdrawing effects of the adjacent fluorine and chlorine atoms. The reaction typically proceeds in polar aprotic solvents (e.g., acetone, DMF) under mild heating (60–100°C).
Optimized Protocol
-
Starting Material : 4,6-Dichloro-5-fluoropyrimidine (1.0 equiv)
-
Nucleophile : Morpholine (1.05–1.2 equiv)
-
Solvent : Acetone or DMF (5–10 mL/g substrate)
-
Base : Diisopropylethylamine (DIPEA, 1.5–2.0 equiv)
-
Workup : Concentration under reduced pressure, purification via silica chromatography (ethyl acetate/hexanes).
Key Considerations
-
Regioselectivity : The 2-position is preferentially substituted due to lower steric hindrance compared to the 4- and 6-positions.
Phosgene-Mediated Chlorination of Hydroxy Precursors
Synthesis of 4,6-Dichloro-5-fluoropyrimidine Intermediate
4,6-Dihydroxy-5-fluoropyrimidine is chlorinated using phosgene (COCl₂) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst.
Reaction Conditions
-
Substrate : 4,6-Dihydroxy-5-fluoropyrimidine (1.0 equiv)
-
Chlorinating Agent : Phosgene (2.2 equiv, gaseous or in solution)
-
Catalyst : DMAP (0.1 equiv)
-
Solvent : Nitrobenzene or chlorobenzene
-
Workup : Distillation under vacuum to isolate 4,6-dichloro-5-fluoropyrimidine.
Subsequent Morpholine Substitution
The isolated 4,6-dichloro-5-fluoropyrimidine is reacted with morpholine under conditions similar to Section 1.2, yielding the target compound.
Overall Yield (Two-Step) : 65–70%.
One-Pot Synthesis from Fluoromalonic Ester
Reaction Pathway
This method integrates the synthesis of the pyrimidine core and subsequent functionalization into a single vessel, reducing intermediate isolation steps.
Optimized Parameters
| Step | Reagents/Conditions | Temperature | Time |
|---|---|---|---|
| Condensation | Formamide, NaOMe, fluoromalonic ester | 100–120°C | 4–6 h |
| Chlorination | POCl₃, dimethylaniline | Reflux | 8–10 h |
| Substitution | Morpholine, DIPEA, acetone | 60°C | 4 h |
Advantages
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| SNAr (Sec 1) | 79–85 | >95 | High | Regioselectivity control |
| Phosgene (Sec 2) | 65–70 | 90–93 | Moderate | Handling toxic phosgene |
| One-Pot (Sec 3) | 60–65 | 85–90 | Low | Complex reaction optimization |
Catalytic and Solvent Effects
Catalyst Screening
Solvent Impact
-
Nitrobenzene : Superior for phosgene reactions due to high boiling point (210°C) and stability under chlorination conditions.
-
Acetone : Preferred for SNAr due to polarity and miscibility with morpholine.
Purification and Characterization
Isolation Techniques
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted pyrimidine derivative, while hydrolysis would yield the corresponding pyrimidine and morpholine derivatives .
Scientific Research Applications
Research indicates that 4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine exhibits notable biological activities, including:
- Anticancer Properties : The compound has shown promising results in inhibiting various cancer cell lines. For instance, studies have demonstrated its effectiveness against Hep-2 laryngeal carcinoma cells, showcasing cytotoxic activity that varies based on substituents on the phenyl ring .
- Inhibition of BCL6 : Recent studies have identified this compound as a potent inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma. The optimization of its structure has led to compounds with enhanced potency and selectivity for BCL6 degradation .
Anticancer Agents
4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine derivatives are being explored as potential anticancer agents due to their ability to induce apoptosis and inhibit cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications can significantly enhance their efficacy against various cancer types .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. It has shown effectiveness in inhibiting growth, making it a candidate for further development as an antimicrobial agent .
Case Studies
-
In Vivo BCL6 Inhibition :
- A study optimized the compound's structure to enhance its pharmacokinetic properties and potency against BCL6, leading to the discovery of derivatives with IC50 values in the nanomolar range. These compounds demonstrated strong antiproliferative activity in cell assays but showed variable efficacy in vivo due to pharmacokinetic challenges .
-
Cytotoxicity Assays :
- Cytotoxicity testing using the MTT assay revealed that 4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine and its derivatives exhibited significant cytotoxic effects on various cancer cell lines, including melanoma and colon cancer. The results highlighted the importance of specific substitutions on the phenyl ring for enhancing anticancer activity .
Summary of Applications
| Application Area | Description |
|---|---|
| Anticancer Research | Inhibits proliferation of cancer cells; effective against multiple cancer types. |
| Antimicrobial Development | Shows potential as an antimicrobial agent against various pathogens. |
| BCL6 Targeting | Acts as a potent inhibitor for B-cell lymphoma treatment; optimized for better pharmacokinetics. |
Mechanism of Action
The mechanism of action of 4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
VPC-14449 ()
- Structure : Contains a thiazole ring linked to morpholine and dibromoimidazole.
- Properties : Bromine substituents enhance steric bulk and alter NMR spectra, highlighting the sensitivity of spectroscopic profiles to substituent positions .
- Applications : Investigated as an androgen receptor (AR) inhibitor, demonstrating the role of morpholine in modulating biological activity .
4-(6-((5-Chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine ()
- Structure : Features a fused pyrrolopyrimidine core with a sulfonyl group.
- Applications : Likely explored for kinase inhibition due to the pyrrolopyrimidine scaffold’s prevalence in kinase inhibitors.
Substituent Effects on Reactivity and Bioactivity
Biological Activity
4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. Its unique structure, characterized by a pyrimidine ring with dichloro and fluorine substitutions along with a morpholine moiety, suggests various mechanisms of action that could be harnessed in drug development, particularly in antifungal and anticancer therapies.
- Molecular Formula : C₈H₉Cl₂FN₃O
- Molecular Weight : 234.08 g/mol
- Appearance : White to almost white powder
- Solubility : Soluble in organic solvents like toluene
The biological activity of 4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine is likely mediated through its interaction with specific molecular targets. Research indicates that this compound may inhibit key enzymes involved in cellular processes, leading to effects such as apoptosis in cancer cells and inhibition of pathogen growth .
Biological Activity Overview
Research has highlighted several significant biological activities associated with this compound:
-
Anticancer Activity :
- In vitro studies have shown that 4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine exhibits potent cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against MCF-7 and MDA-MB-231 breast cancer cells, outperforming traditional chemotherapeutics like 5-Fluorouracil .
-
Antifungal Properties :
- The compound is being explored for its antifungal activity, particularly against strains resistant to conventional treatments. Its structural features may enhance its binding affinity to fungal enzymes, thus inhibiting their growth effectively.
- Mechanistic Studies :
Comparative Analysis with Similar Compounds
To understand the unique properties of 4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(4-Chloropyrimidin-2-yl)morpholine | Contains chlorine instead of dichlorinated fluorine | Less potent against certain pathogens |
| 5-Fluoro-2-(3-hydroxyanilino)pyrimidin-4-ylamine | Has an amino group instead of morpholine | Exhibits different biological activity |
| 6-Fluoro-5-methylpyrimidin-4-amine | Methyl group at position 5 | Different solubility properties |
The combination of dichloro and fluoro substitutions in 4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine enhances its efficacy compared to these similar compounds.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity and safety profile of this compound:
- Toxicity Assessment :
- In Vivo Efficacy :
- Structure–Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
